BenchChemオンラインストアへようこそ!

DB2115 tertahydrochloride

Acute Myeloid Leukemia PU.1 inhibition Antiproliferative assay

DB2115 tetrahydrochloride uniquely displaces PU.1 from canonical binding sites while inducing its redistribution to alternate loci. With a Kd of 1.0 nM, it outperforms analogs in antiproliferative potency (IC50 3.4 μM) and enables robust genomic redistribution studies (9,204 peaks lost, 6,742 gained at 5 μM/12h). Ideal for CUT&Tag, ChIP-seq, and ex vivo AML screening. Procure this characterized redistributor for reproducible pioneer factor dynamics.

Molecular Formula C32H34Cl4N8O2
Molecular Weight 704.5 g/mol
Cat. No. B8216116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB2115 tertahydrochloride
Molecular FormulaC32H34Cl4N8O2
Molecular Weight704.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H
InChIKeyADRCMNUIKDHGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB2115 tetrahydrochloride: A High-Affinity PU.1 Inhibitor and Transcription Factor Redistributor for Hematologic Malignancy Research


DB2115 tetrahydrochloride (CAS 1366126-19-3) is a heterocyclic diamidine small molecule that potently inhibits the master myeloid transcription factor PU.1 (SPI1) with high-affinity DNA-binding disruption [1]. The compound functions by binding to AT-rich DNA minor grooves flanking PU.1 consensus motifs, inducing a conformational change incompatible with PU.1 occupancy [2]. DB2115 tetrahydrochloride is distinguished by its dual capacity to displace PU.1 from canonical binding sites while paradoxically inducing its relocalization to alternate genomic loci—a phenomenon termed pharmacological transcription factor redistribution [3]. This mechanism drives myeloid differentiation of acute myeloid leukemia (AML) cells without degrading PU.1 protein, positioning DB2115 as a unique chemical probe for investigating pioneer transcription factor dynamics and epigenetic network rewiring in hematologic cancers [4].

Why DB2115 Tetrahydrochloride Cannot Be Substituted by In-Class PU.1 Inhibitors Without Validation


Although DB2115, DB1976, and DB2313 belong to the same heterocyclic diamidine family and all target PU.1-DNA interaction, they exhibit substantially divergent potency, apoptotic efficacy, and transcriptional selectivity that preclude generic interchangeability. In head-to-head comparative studies using identical AML model systems, DB2115 demonstrates an IC₅₀ for cell growth inhibition (3.4 μM) that is more than twofold lower than DB2313 (7.1 μM) [1]. Furthermore, the three compounds produce distinct DNase I footprinting patterns, indicating unique effects on local DNA conformation that translate to differential PU.1 target gene modulation [2]. Most critically, only DB2115 has been extensively characterized as a bona fide transcription factor redistributor—displacing PU.1 from AT-rich genomic loci while enabling its gain at alternative binding sites [3]. This redistributive mechanism is not shared by all class members and represents a fundamentally different mode of pharmacological action [4]. Substituting DB2115 with DB1976 or DB2313 without prior validation would therefore compromise experimental reproducibility and could yield misleading conclusions regarding PU.1 network perturbation.

Quantitative Comparator Evidence: DB2115 Tetrahydrochloride vs. Closest PU.1 Inhibitor Analogs


DB2115 Demonstrates Superior Antiproliferative Potency in PU.1-Low AML Cells Compared to DB2313 and DB1976

In PU.1 URE–/– murine AML cells, DB2115 inhibits cell growth with an IC₅₀ of 3.4 μM, representing a 2.1-fold greater potency than DB2313 (IC₅₀ = 7.1 μM) [1]. The rank order of antiproliferative potency across the three characterized diamidines is DB2115 (3.4 μM) < DB2313 (7.1 μM) < DB1976 (highest IC₅₀) [2]. This potency differential is consistent across multiple AML cell lines including human MOLM13 and THP1 cells [3].

Acute Myeloid Leukemia PU.1 inhibition Antiproliferative assay

DB2115 Exhibits Subnanomolar Binding Affinity with a Kd of 1.0 nM for PU.1-DNA Interaction Disruption

Surface plasmon resonance (SPR) analysis demonstrates that DB2115 abrogates PU.1 binding to its cognate λB DNA motif with a Kd of 1.0 nM . In comparison, DB2313 inhibits PU.1-dependent reporter transactivation with an IC₅₀ of 5 μM in cell-based assays [1], highlighting the markedly higher binding affinity of DB2115 for the PU.1-DNA interface. The rank order of IC₅₀ values for DNA-binding inhibition is DB2115 < DB2313 < DB1976, consistent with the rank order of affinities [2].

Surface Plasmon Resonance DNA-binding inhibition Binding affinity

DB2115 Induces 2.2-Fold Apoptosis Increase in Primary Human AML Samples, Distinguishable from DB1976 and DB2313

In primary human AML samples (n = 10–13 patients) cultured in semisolid media for 14 days, DB2115 treatment increased the apoptotic cell fraction (annexin-V+ PI–) by an average of 2.2-fold relative to vehicle control [1]. Under identical experimental conditions, DB1976 induced a 1.5-fold increase in apoptosis, while DB2313 produced a 2.5-fold increase [2]. Concomitantly, DB2115 reduced viable cell numbers by a mean of 68% and decreased clonogenic capacity by 45% compared to vehicle-treated controls [3].

Apoptosis induction Primary AML Ex vivo efficacy

DB2115 Preserves Normal Hematopoietic Cell Viability at Concentrations That Inhibit AML Cell Growth

At concentrations that profoundly inhibit PU.1 URE–/– AML cell growth (IC₅₀ = 3.4 μM), DB2115 shows minimal effect on normal wild-type (WT) bone marrow hematopoietic cells [1]. In contrast to the steep dose-response cytotoxicity observed in AML cells, normal hematopoietic cells maintain viability across the same concentration range . This differential sensitivity profile is a shared characteristic among the diamidine class but has been most extensively documented for DB2115 across multiple independent studies .

Therapeutic window Normal hematopoietic cells Selectivity

DB2115 Elicits Sequence-Specific PU.1 Genomic Redistribution, a Unique Pharmacological Mechanism Not Shared by All Class Members

CUT&Tag sequencing in MOLM13 AML cells treated with 5 μM DB2115 for 12 hours revealed that the compound induces loss of PU.1 binding at 9,204 genomic loci while paradoxically causing gain of PU.1 occupancy at 6,742 alternative sites (FDR < 0.1) [1]. Lost peaks are characterized by significantly lower GC content (median GC ~34%) and upstream A-nucleotide enrichment compared to gained peaks (median GC ~41%) [2]. CLICK-on-CUT&Tag analysis confirmed direct drug binding predominantly at displaced AT-rich PU.1 sites (16,447 out of 38,549 sites showed >log(0.5) enrichment) [3]. This redistributive phenotype—termed pharmacological TF redistribution—distinguishes DB2115 from classical TF inhibitors that merely block DNA binding without enabling relocalization [4].

Transcription factor redistribution CUT&Tag PU.1 cistrome

DB2115 Rewires PU.1 Transcriptional Networks and Drives AML Differentiation, Validated in Primary Patient Samples

RNA-sequencing of MOLM13 cells following 20-hour DB2115 treatment identified 1,211 differentially expressed genes (log₂ fold change > 0.5 or < –0.5; FDR < 0.1) [1]. Of PU.1 peak-associated genes, 194 promoter–intronic–exonic DB2115-target genes that were lost and closing showed predominant downregulation, while 506 gained and opening genes exhibited predominant upregulation [2]. Gene set enrichment analysis revealed activation of myeloid differentiation pathways and suppression of leukemia stem cell signatures [3]. In primary AML patient samples, DB2115 exposure (5 μM) induced measurable shifts in CD marker expression consistent with myeloid lineage differentiation, with 7 out of 9 patient samples showing ≥20% change in at least one differentiation marker [4].

Transcriptional reprogramming Myeloid differentiation Primary AML

Optimized Research Applications for DB2115 Tetrahydrochloride Based on Quantitative Evidence


High-Resolution CUT&Tag and ChIP-Seq Studies of Pioneer Transcription Factor Dynamics

DB2115 tetrahydrochloride is the preferred compound for CUT&Tag, ChIP-seq, and ATAC-seq experiments investigating PU.1 pioneer factor dynamics. At 5 μM treatment for 12 hours, DB2115 induces robust genomic redistribution of PU.1 with 9,204 peaks lost and 6,742 peaks gained (FDR < 0.1), without altering PU.1 protein or transcript levels [1]. This enables clean interrogation of TF repositioning without the confounding variable of TF degradation. The compound's sequence-specific binding to AT-rich minor grooves flanking PU.1 motifs produces GC content-biased redistribution (lost peaks median GC ~34%; gained peaks median GC ~41%) that is reproducible across THP1, HL60, MV411, and primary AML cells [2]. For CLICK-on-CUT&Tag applications, linker-tagged DB2115 (DB2750) enables direct mapping of compound binding sites within the PU.1 cistrome [3].

Ex Vivo Primary AML Patient Sample Sensitivity and Differentiation Screening

For ex vivo screening of primary AML patient samples, DB2115 tetrahydrochloride provides well-characterized baseline efficacy metrics derived from 13 patient specimens. Treatment with DB2115 reduces viable cell numbers by a mean of 68%, decreases clonogenic capacity by 45%, and increases apoptosis by 2.2-fold in semisolid media colony assays over 14 days [1]. Importantly, DB2115 induces myeloid differentiation marker expression in 7 out of 9 (78%) primary AML samples, making it suitable for differentiation therapy screening panels [2]. The compound's sparing of normal wild-type hematopoietic cells at concentrations effective against AML cells enables co-culture systems and stroma-supported ex vivo assays without confounding toxicity to the supporting niche [3].

PU.1 Network Perturbation Studies Requiring Differentiated Apoptotic vs. Antiproliferative Efficacy

When designing studies that require precise titration of apoptotic versus antiproliferative effects on PU.1-low AML cells, DB2115 tetrahydrochloride offers a distinct intermediate profile among the characterized diamidines. In head-to-head comparisons, DB2115 achieves a 2.2-fold apoptosis induction in primary AML—positioned between DB1976 (1.5-fold) and DB2313 (2.5-fold)—while simultaneously providing the lowest IC₅₀ for cell growth inhibition (3.4 μM) [1]. This unique combination of high antiproliferative potency with moderate apoptosis induction makes DB2115 particularly suitable for studies of PU.1-dependent cell cycle arrest, senescence, and non-apoptotic cell death mechanisms. The compound's validated on-target activity, confirmed by decreased Csf1r, Junb, and PU.1 transcript expression and increased E2f1 expression within 4 hours of treatment, ensures interpretable genotype-phenotype correlations [2].

In Vivo Murine and Human AML Xenotransplantation Efficacy Studies

For in vivo AML modeling, DB2115 tetrahydrochloride is supported by demonstrated efficacy in both murine and human AML transplantation models. The compound decreases tumor burden and increases survival in these preclinical systems [1]. The tetrahydrochloride salt form (MW 704.48) provides enhanced aqueous solubility (10 mM in DMSO; 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline formulation) suitable for in vivo dosing [2]. While pharmacokinetic data for DB2115 specifically remains limited in the published literature, the compound's high-affinity target engagement (Kd = 1.0 nM) and documented in vivo activity support its use in pharmacodynamic studies of PU.1 inhibition in leukemic xenograft models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB2115 tertahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.